Ethyl 6-nitronicotinate Ethyl 6-nitronicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13603226
InChI: InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-7(9-5-6)10(12)13/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C(C=C1)[N+](=O)[O-]
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol

Ethyl 6-nitronicotinate

CAS No.:

Cat. No.: VC13603226

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-nitronicotinate -

Specification

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
IUPAC Name ethyl 6-nitropyridine-3-carboxylate
Standard InChI InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-7(9-5-6)10(12)13/h3-5H,2H2,1H3
Standard InChI Key KHZWYUMLAYVIQN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(C=C1)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=CN=C(C=C1)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics of Ethyl 6-Nitronicotinate

Molecular Architecture and Nomenclature

Ethyl 6-nitronicotinate (systematic name: ethyl 6-nitropyridine-3-carboxylate) belongs to the class of nitro-substituted pyridinecarboxylates. Its structure comprises a pyridine ring with a nitro group (-NO₂) at the 6-position and an ethyl ester (-COOEt) at the 3-position (Figure 1). The compound’s IUPAC name derives from the pyridine numbering system, where the carboxylate group occupies position 3, and the nitro group is at position 6.

Figure 1: Hypothetical structure of Ethyl 6-nitronicotinate.
Chemical Formula: C8H8N2O4\text{Chemical Formula: } \text{C}_8\text{H}_8\text{N}_2\text{O}_4
Molecular Weight: 212.16g/mol\text{Molecular Weight: } 212.16 \, \text{g/mol}

Comparative Analysis with Analogous Compounds

While Ethyl 6-nitronicotinate itself lacks extensive documentation, related compounds with substituents at the 5- and 6-positions provide insights into its potential behavior. For example:

CompoundMolecular FormulaSubstituentsKey Properties
Ethyl 6-chloro-5-nitronicotinateC₈H₇ClN₂O₄5-NO₂, 6-ClAntimicrobial activity
Ethyl 6-methyl-5-nitronicotinateC₉H₁₀N₂O₄5-NO₂, 6-CH₃Intermediate in drug synthesis

The nitro group’s electron-withdrawing nature and the ester’s hydrolytic sensitivity suggest that Ethyl 6-nitronicotinate would exhibit similar reactivity patterns, such as participation in nucleophilic aromatic substitution and reduction reactions.

Synthetic Routes and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis of nitronicotinate esters typically involves nitration followed by esterification or vice versa. For Ethyl 6-nitronicotinate, a plausible route includes:

  • Nitration of Ethyl Nicotinate:
    Ethyl nicotinate (ethyl pyridine-3-carboxylate) undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced at the 6-position due to the directing effects of the ester group.

  • Purification and Characterization:
    The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity is validated using HPLC, while structural confirmation relies on 1H^1\text{H}-NMR (e.g., ester carbonyl signal at ~165–170 ppm) and high-resolution mass spectrometry (HRMS).

Industrial Production Considerations

Scalable synthesis requires optimizing reaction conditions for yield and safety:

  • Temperature Control: Maintaining low temperatures during nitration minimizes side reactions (e.g., ring oxidation).

  • Catalyst Selection: Heterogeneous catalysts (e.g., zeolites) could enhance regioselectivity and reduce waste.

  • Green Solvents: Replacing traditional solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) improves environmental sustainability.

Reactivity and Functional Group Transformations

Reduction of the Nitro Group

The nitro group in Ethyl 6-nitronicotinate can be reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) or stoichiometric reductants like tin(II) chloride (SnCl₂). This transformation yields Ethyl 6-aminonicotinate, a valuable intermediate for pharmaceuticals:

Ethyl 6-nitronicotinateH2/Pd-CEthyl 6-aminonicotinate\text{Ethyl 6-nitronicotinate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ethyl 6-aminonicotinate}

Nucleophilic Aromatic Substitution

The nitro group’s meta-directing effect facilitates substitution at the 2- and 4-positions. For example, reaction with amines under basic conditions could yield sulfonamide derivatives:

Ethyl 6-nitronicotinate+R-NH2BaseEthyl 6-nitronicotinate-2-sulfonamide\text{Ethyl 6-nitronicotinate} + \text{R-NH}_2 \xrightarrow{\text{Base}} \text{Ethyl 6-nitronicotinate-2-sulfonamide}

Ester Hydrolysis

Hydrolysis under acidic (HCl) or basic (NaOH) conditions converts the ester to 6-nitronicotinic acid, a precursor for metal-organic frameworks (MOFs):

Ethyl 6-nitronicotinateNaOH6-Nitronicotinic acid+Ethanol\text{Ethyl 6-nitronicotinate} \xrightarrow{\text{NaOH}} \text{6-Nitronicotinic acid} + \text{Ethanol}

Future Research Directions

Computational Modeling

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) could predict reaction pathways and transition states for nucleophilic substitutions, guiding synthetic optimization.

In Vivo Toxicity Studies

Rodent models are essential to evaluate the compound’s pharmacokinetics and chronic exposure effects, addressing current data gaps.

Catalytic Applications

The nitro group’s redox activity suggests potential use in electrocatalysts for oxygen reduction reactions (ORRs) in fuel cells.

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